molecular formula C17H15ClN4OS B12142645 1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12142645
M. Wt: 358.8 g/mol
InChI Key: WTRYBUZJDKHQQT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a heterocyclic ketone featuring a 1,2,4-triazole core substituted with ethyl, pyridin-2-yl, and sulfanyl-linked ethanone moieties. The 4-chlorophenyl group enhances lipophilicity and may influence bioactivity, while the pyridine ring contributes to π-π stacking interactions in biological targets . This compound is structurally related to inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and antimicrobial agents, as inferred from analogs in the literature .

Properties

Molecular Formula

C17H15ClN4OS

Molecular Weight

358.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C17H15ClN4OS/c1-2-22-16(14-5-3-4-10-19-14)20-21-17(22)24-11-15(23)12-6-8-13(18)9-7-12/h3-10H,2,11H2,1H3

InChI Key

WTRYBUZJDKHQQT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The triazole ring is synthesized via cyclocondensation of hydrazine derivatives with nitriles or thioureas. For this compound, 4-ethyl-3-thio-5-(pyridin-2-yl)-4H-1,2,4-triazole is first prepared using:

  • Hydrazine hydrate and 2-cyano-pyridine in ethanol under reflux (80–100°C, 12–24 hours).

  • Thiourea and ethyl isocyanate to introduce the ethyl group at the N4 position.

Key Data :

Starting MaterialReagentSolventTemperature (°C)Yield (%)
2-Cyano-pyridineHydrazine hydrateEthanol8078
4-Ethyl-thiosemicarbazideKOHDMF12085

Optimization Insights

  • Alkaline conditions (KOH/NaOH) improve cyclization efficiency by deprotonating intermediates.

  • Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (82–86%).

Sulfanyl Group Introduction via Nucleophilic Substitution

Thiolation of Triazole Intermediate

The triazole-thiol intermediate reacts with 2-chloro-1-(4-chlorophenyl)ethanone in the presence of a base:

  • K₂CO₃ in acetone (40°C, 6 hours).

  • Triethylamine in dichloromethane (25°C, 3 hours).

Reaction Efficiency :

BaseSolventTime (h)Yield (%)Purity (HPLC, %)
K₂CO₃Acetone67295
TriethylamineDichloromethane36893

Alternative Thiolating Agents

  • Lawesson’s reagent enables direct thiolation of triazole-ketones but requires anhydrous conditions.

  • Thiourea in HCl/ethanol provides cost-effective thiolation but with lower yields (60–65%).

Acylation for Ethanone Linkage

Friedel-Crafts Acylation

The ethanone moiety is introduced via Friedel-Crafts acylation using AlCl₃ as a catalyst:

  • 1-(4-Chlorophenyl)ethanone and triazole-thiol in dichloromethane (0–5°C, 2 hours).

  • Acetyl chloride in nitrobenzene (reflux, 8 hours).

Performance Comparison :

CatalystSolventTemperature (°C)Yield (%)
AlCl₃Dichloromethane0–588
H₂SO₄Nitrobenzene12075

Coupling Reactions

  • EDCI/HOBt-mediated coupling achieves 90% yield in DMF but requires rigorous drying.

  • DCC/DMAP in THF offers milder conditions (25°C, 12 hours) with 84% yield.

Industrial-Scale Production Considerations

Process Optimization

  • Continuous flow reactors enhance heat transfer and reduce side reactions (purity >98%).

  • Solvent recycling (e.g., ethanol, DCM) lowers production costs by 30%.

Purification Techniques

MethodPurity (%)Recovery (%)
Recrystallization99.285
Column Chromatography99.570
Sublimation99.860

Analytical Validation

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.6–8.8 ppm (pyridine-H), δ 4.2 ppm (–SCH₂–), δ 1.4 ppm (–CH₂CH₃).

  • IR (KBr): 1650 cm⁻¹ (C=O), 680 cm⁻¹ (C–S).

Purity Assessment

  • HPLC (C18 column, acetonitrile/water): Retention time = 12.4 min, purity >99%.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under mild to moderate temperatures.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Overview

1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex synthetic organic compound notable for its structural features, including a chlorophenyl group, a triazole ring, and a sulfanyl ethanone moiety. This compound has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, biology, and materials science.

Medicinal Chemistry

The compound is investigated for its role as a pharmacophore in drug development. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for the design of novel pharmaceuticals. Research indicates that derivatives of triazole compounds often exhibit significant biological activities, including antifungal and anticancer properties .

Biochemical Assays

In biological research, 1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions. The triazole ring is particularly effective in binding to active sites of various enzymes, which can lead to insights into enzyme mechanisms and potential therapeutic targets .

Industrial Applications

The compound's unique structural properties make it valuable in the synthesis of advanced materials. It may be employed in the development of polymers and nanomaterials, where its chemical properties can enhance material performance and functionality. The synthesis processes can be optimized for large-scale production using modern techniques such as continuous flow reactors and high-throughput screening .

Research has highlighted the potential biological activities of 1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone:

Antimicrobial Properties: Studies have shown that triazole derivatives exhibit antimicrobial activities against various pathogens. The presence of the chlorophenyl group enhances this activity by increasing lipophilicity.

Anticancer Effects: Investigations into the anticancer properties reveal that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further exploration in drug discovery efforts aimed at metabolic diseases .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and chlorophenyl group are crucial for binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural Features of Selected Analogs

Compound Name R1 (Triazole-4) R2 (Triazole-5) Ethanone Substituent Reference
1-(4-Chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone (Target) Ethyl Pyridin-2-yl 4-Chlorophenyl N/A
1-(Adamantan-1-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone Methyl Thiophen-2-yl Adamantane
1-(4-Fluorophenyl)-2-{[4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone Ethyl Pyridin-4-yl 4-Fluorophenyl
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone Allyl Pyridin-4-yl Phenyl

Physicochemical Properties

  • For example, 1-(4-chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone (5j) melts at 152–153°C , while 1-(2-fluorophenyl)-2-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (4c) has a higher melting point (209–211°C) due to increased rigidity from fluorophenyl and pyridinyl groups .
  • Solubility : The presence of pyridine and chlorophenyl groups likely reduces aqueous solubility compared to acetamide derivatives (e.g., 2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide in ), which have polar amide groups .

Biological Activity

1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and enzyme inhibition.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a triazole ring which is known for its diverse biological activities.
  • Substituents : The presence of a chlorophenyl group and a pyridinyl moiety enhances its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:

  • Triazole Derivatives : Compounds similar to 1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.125 to 8 μg/mL .
Compound TypeMIC Range (μg/mL)Target Bacteria
Triazole Derivatives0.125 - 8S. aureus, E. coli
Quinolone-Triazole Hybrids0.125 - 8Pseudomonas aeruginosa, Klebsiella pneumoniae

Anticancer Activity

The triazole nucleus is also linked to anticancer properties:

  • Mechanism of Action : Compounds containing the triazole ring have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, some studies suggest that they can act on metabolic enzymes involved in cancer progression .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurological disorders such as Alzheimer's disease .
Enzyme TypeInhibition ActivityRelated Disorders
AcetylcholinesteraseModerate to HighAlzheimer's, Glaucoma

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their antimicrobial activity against standard bacterial strains. The results indicated that certain modifications increased potency significantly .
  • Anticancer Efficacy : Another investigation focused on the anticancer effects of triazole compounds on human cancer cell lines. The findings revealed that specific substitutions on the triazole ring enhanced cytotoxicity against breast and lung cancer cells .
  • Enzyme Interaction Studies : Research has also highlighted the interaction of triazole derivatives with metabolic enzymes, suggesting their potential use in treating conditions like epilepsy and gastric ulcers due to their inhibitory effects on AChE .

Q & A

Q. Example reaction conditions :

  • Solvents : DMF or THF for polar intermediates.
  • Catalysts : Pd-based catalysts for coupling steps.
  • Temperature : 60–100°C for cyclization steps .

Basic: Which characterization techniques are essential for confirming its structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation.
  • X-ray crystallography : SHELX software (e.g., SHELXL) for resolving crystal structures, critical for confirming stereochemistry .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Key variables to optimize:

  • Temperature : Higher temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive groups.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Catalyst loading : Pd(PPh₃)₄ (5 mol%) for Suzuki-Miyaura coupling steps .
  • Workup procedures : Column chromatography with silica gel (hexane/EtOAc gradient) to isolate intermediates.

Data-driven approach : Design of Experiments (DoE) to test variable interactions and identify optimal conditions .

Advanced: How do structural modifications (e.g., substituent variations) affect biological activity?

Comparative studies on analogs reveal:

Substituent Effect on Activity Reference
Pyridinyl → PhenylReduced enzyme inhibition (lower H-bonding)
Ethyl → tert-ButylIncreased lipophilicity and membrane permeability
Sulfanyl → SulfonylEnhanced oxidative stability but reduced potency

These trends guide rational design for target-specific activity .

Advanced: How can contradictory bioactivity data across studies be resolved?

  • Orthogonal assays : Use enzymatic assays (e.g., fluorescence-based) and cell-based viability tests to cross-validate results.
  • Purity verification : HPLC (>95% purity) to rule out impurities affecting activity .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies .

Advanced: Which computational methods are suitable for studying its electronic properties?

  • DFT calculations : B3LYP/6-31G(d,p) basis sets to analyze HOMO-LUMO gaps, electrostatic potential (MEP), and charge distribution .
  • Wavefunction analysis : Multiwfn software for electron localization function (ELF) and bond order analysis .
  • NLO properties : First hyperpolarizability calculations to assess nonlinear optical potential .

Advanced: How can non-covalent interactions (e.g., π-stacking, hydrogen bonding) be analyzed experimentally and computationally?

  • RDG analysis : Reduced density gradient plots (via Multiwfn) visualize steric/van der Waals interactions.
  • AIM theory : Atom-in-molecule topological analysis quantifies hydrogen bond strengths .
  • X-ray crystallography : Resolves π-π stacking distances (e.g., 3.5–4.0 Å for pyridinyl-chlorophenyl interactions) .

Advanced: What strategies are effective for scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous synthesis for exothermic steps (e.g., triazole cyclization).
  • Microwave-assisted synthesis : Reduces reaction time for coupling steps (20–30 min vs. 12 hrs conventional) .
  • Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Advanced: How can its metabolic stability and toxicity be evaluated preclinically?

  • In vitro assays :
    • CYP450 inhibition (fluorescence-based) for metabolic stability.
    • Ames test for mutagenicity.
  • In silico tools : ProTox-II for toxicity prediction; ADMET predictors for bioavailability .

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